3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate typically involves multiple steps. One common method starts with the Hantzsch-type cyclization of dodecyl acetoacetate, phenylaldehyde, and ammonium acetate . This is followed by bromination of the 2,6-dimethyl groups of the parent compound and nucleophilic substitution of bromine with 4-(anthracen-9-yl)pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions
3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the brominated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for drug delivery systems.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate is not well-documented. its structure suggests it could interact with biological membranes or proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1,1′-{[3,5-Bis(dodecyloxycarbonyl)-4-phenyl-1,4-dihydropyridine-2,6-diyl]bis(methylene)}bis[4-(anthracen-9-yl)pyridin-1-ium] dibromide
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Uniqueness
3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate is unique due to its combination of functional groups and potential amphiphilic properties, which may make it useful in a variety of applications.
Properties
CAS No. |
547770-52-5 |
---|---|
Molecular Formula |
C47H74NO8- |
Molecular Weight |
781.1 g/mol |
IUPAC Name |
3-[1-(3,5-didodecoxyphenyl)-1-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]ethoxy]-3-oxopropanoate |
InChI |
InChI=1S/C47H75NO8/c1-7-9-11-13-15-17-19-21-23-25-31-53-41-33-40(34-42(35-41)54-32-26-24-22-20-18-16-14-12-10-8-2)47(6,55-44(51)36-43(49)50)39-29-27-38(28-30-39)37-48-45(52)56-46(3,4)5/h27-30,33-35H,7-26,31-32,36-37H2,1-6H3,(H,48,52)(H,49,50)/p-1 |
InChI Key |
BCZLXVXHXSTORE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(C)(C2=CC=C(C=C2)CNC(=O)OC(C)(C)C)OC(=O)CC(=O)[O-])OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.